molecular formula C20H25NO2 B1609470 Ketorfanol CAS No. 79798-39-3

Ketorfanol

Cat. No.: B1609470
CAS No.: 79798-39-3
M. Wt: 311.4 g/mol
InChI Key: ORMBBVGVPWUEMQ-QKLQHJQFSA-N
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Description

Ketorfanol, also known as ketorphanol, is an opioid analgesic belonging to the morphinan family. It is a 17-cycloalkylmethyl derivative of morphinan and is structurally related to butorphanol, cyclorphan, oxilorphan, proxorphan, and xorphanol. This compound was found to possess potent antiwrithing activity in animal assays but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketorfanol involves a series of steps starting from simple and commercially available precursors. One notable method is the asymmetric synthesis of ent-ketorfanol via a rhodium-catalyzed intramolecular C–H alkenylation and highly torquoselective 6π-electrocyclization cascade. This method provides a fused bicyclic 1,2-dihydropyridine as a key intermediate .

Industrial Production Methods: this compound is a semisynthetic opioid that was previously derived from morphine or naltrexone. The synthesis involves eleven steps and achieves a 9% overall yield without the need for opiate modification .

Chemical Reactions Analysis

Types of Reactions: Ketorfanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Introduction of different substituents on the morphinan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modifications on the morphinan ring, such as hydroxyl, ketone, and substituted derivatives .

Scientific Research Applications

Ketorfanol has several scientific research applications, including:

Mechanism of Action

Ketorfanol exerts its effects by acting as an agonist at the κ-opioid receptor and as a partial agonist/antagonist at the μ-opioid receptor. The interaction with these receptors leads to analgesic effects by modulating pain perception pathways in the central nervous system .

Comparison with Similar Compounds

  • Butorphanol
  • Cyclorphan
  • Oxilorphan
  • Proxorphan
  • Xorphanol

Comparison: Ketorfanol is unique due to its specific structural modifications, which confer potent antiwrithing activity. Unlike some of its analogs, this compound was never marketed, making it a compound of interest primarily in research settings .

Properties

IUPAC Name

(1S,9R,10R)-17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-6-7-16-17-10-14-2-1-3-18(23)19(14)20(16,11-15)8-9-21(17)12-13-4-5-13/h1-3,13,16-17,23H,4-12H2/t16-,17+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMBBVGVPWUEMQ-QKLQHJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=C2C(=CC=C4)O)N(CC3)CC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868547
Record name Ketorfanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79798-39-3
Record name Ketorfanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79798-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketorfanol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079798393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketorfanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETORFANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0ZXE70XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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